TAK-448 acetate
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Overview
Description
TAK-448 (acetate), also known as MVT-602 acetate, is a synthetic peptide that acts as a potent agonist of the KISS1 receptor (KISS1R). This compound is structurally similar to kisspeptin, a naturally occurring peptide involved in the regulation of the reproductive hormone axis. TAK-448 (acetate) has shown significant potential in medical research, particularly in the treatment of prostate cancer and conditions related to reproductive health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-448 (acetate) involves the assembly of a nonapeptide sequence through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage from Resin: The peptide is cleaved from the resin and purified.
The reaction conditions often involve the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) in solvents like DMF (Dimethylformamide).
Industrial Production Methods
Industrial production of TAK-448 (acetate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
TAK-448 (acetate) primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:
Hydrolysis: Breakdown of peptide bonds in the presence of water.
Oxidation: Potential oxidation of amino acid side chains under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Major Products Formed
The primary product of interest is the intact peptide, TAK-448 (acetate). Hydrolysis can lead to the formation of smaller peptide fragments, while oxidation may result in modified amino acid residues.
Scientific Research Applications
TAK-448 (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored for its potential in treating prostate cancer and female infertility by modulating hormone levels
Industry: Utilized in the development of therapeutic peptides and as a reference standard in analytical methods.
Mechanism of Action
TAK-448 (acetate) exerts its effects by binding to and activating the KISS1 receptor (KISS1R). This activation leads to the release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play crucial roles in regulating reproductive functions. In prostate cancer, TAK-448 (acetate) has been shown to inhibit the proliferation of cancer cells by modulating hormone levels .
Comparison with Similar Compounds
TAK-448 (acetate) can be compared with other KISS1 receptor agonists such as:
Kisspeptin-10: A shorter peptide with similar receptor affinity but different pharmacokinetic properties.
Kisspeptin-234: Another synthetic peptide with variations in receptor binding and biological activity.
TAK-448 (acetate) is unique due to its high potency, stability, and specific sequence modifications that enhance its therapeutic potential .
Properties
CAS No. |
1470374-22-1 |
---|---|
Molecular Formula |
C60H84N16O16 |
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
InChI |
InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
InChI Key |
ITKNOAGWRWNSIK-NHDJLUSCSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
sequence |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Synonyms |
MVT-602 (acetate) |
Origin of Product |
United States |
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